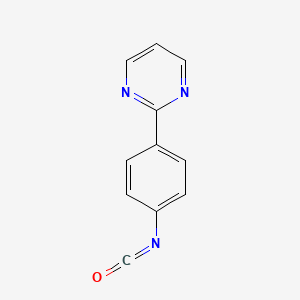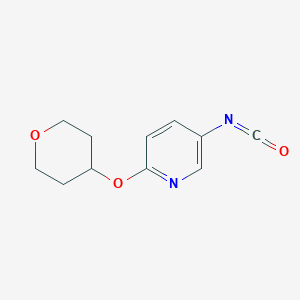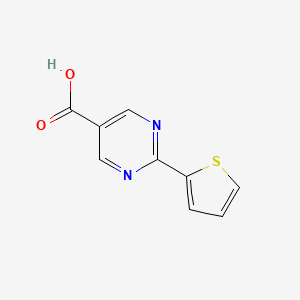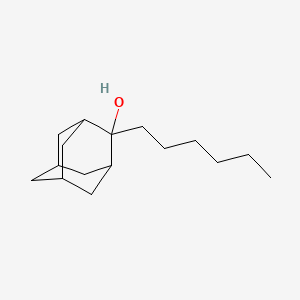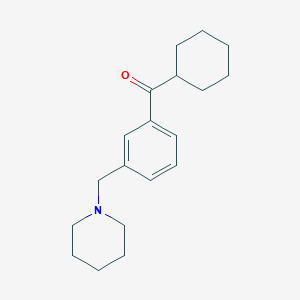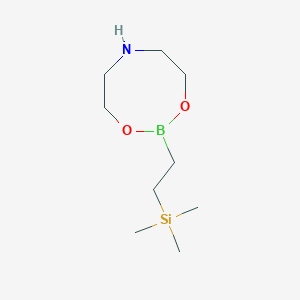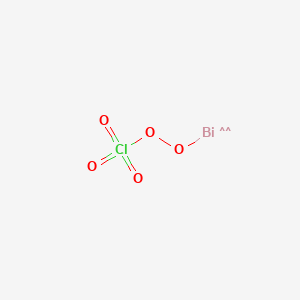
CID 25021315
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 25021315 is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is a synthetic molecule with a molecular formula of C12H9NO2 and a molecular weight of 199.21 g/mol. The compound is also known by its chemical name, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine.
Mecanismo De Acción
The exact mechanism of action of CID 25021315 is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). The compound inhibits the reuptake of serotonin and dopamine, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of CID 25021315.
Efectos Bioquímicos Y Fisiológicos
CID 25021315 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and a reduction in anxiety and depression. The compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CID 25021315 has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, one of the limitations of CID 25021315 is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on CID 25021315. One of the areas of research is the development of new therapeutic agents based on the structure of CID 25021315. Another area of research is the investigation of the compound's potential as a neuroprotective agent in the prevention of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CID 25021315 and its effects on the brain and body.
Conclusion:
CID 25021315 is a synthetic compound that has potential applications in various fields of scientific research. It has been studied for its potential as a therapeutic agent in the treatment of various diseases and as a neuroprotective agent in the prevention of neurodegenerative diseases. The compound has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Further research is needed to fully understand the compound's mechanism of action and its effects on the brain and body.
Métodos De Síntesis
CID 25021315 is a synthetic molecule that can be synthesized using various methods. One of the commonly used methods is the reductive amination of 3,4-dimethoxyphenylacetone with 2-methoxybenzylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified using chromatography techniques to obtain pure CID 25021315.
Aplicaciones Científicas De Investigación
CID 25021315 has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. It has been studied for its potential as a therapeutic agent in the treatment of various diseases such as Parkinson's disease, depression, and anxiety disorders. The compound has also been studied for its potential as a neuroprotective agent in the prevention of neurodegenerative diseases.
Propiedades
InChI |
InChI=1S/Bi.ClHO5/c;2-1(3,4)6-5/h;5H/q+1;/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTHJMMOXIFMDC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=Cl(=O)(=O)OO[Bi] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648445 |
Source


|
| Record name | PUBCHEM_25021315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25021315 | |
CAS RN |
66172-93-8 |
Source


|
| Record name | PUBCHEM_25021315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

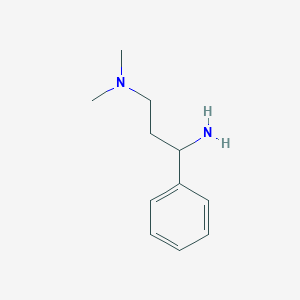
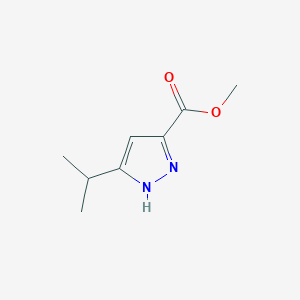
![{4-[1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]phenyl}acetic acid](/img/structure/B1604164.png)


